molecular formula C24H26Br2N4O2 B13688247 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Cat. No.: B13688247
M. Wt: 562.3 g/mol
InChI Key: DHGUMXNEGAMQCO-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and its positional isomer, 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, are brominated benzimidazole derivatives featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position. The THP group is commonly employed in synthetic chemistry to shield reactive sites during multi-step reactions, enhancing stability and solubility . The distinction between these isomers lies in the substitution pattern of the bromine atom: the 5-bromo derivative has bromine at position 5 of the benzimidazole ring, while the 6-bromo analog places it at position 4.

Properties

Molecular Formula

C24H26Br2N4O2

Molecular Weight

562.3 g/mol

IUPAC Name

5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole

InChI

InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2

InChI Key

DHGUMXNEGAMQCO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

General Synthetic Strategy

The synthesis of these benzimidazole derivatives typically involves the following key steps:

Detailed Synthetic Route

Step 1: Preparation of 5-Bromo- or 6-Bromo-benzimidazole
  • Starting from o-phenylenediamine derivatives, bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5- or 6-position of the benzimidazole ring.
  • The bromination reaction is typically carried out in solvents like acetic acid or dichloromethane at low temperatures to avoid over-bromination.
Step 2: Protection of the N-1 Position with Tetrahydro-2H-pyran-2-yl Group
  • The N-1 position of the benzimidazole is protected by reaction with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.
  • This reaction proceeds via acid-catalyzed ring opening of dihydropyran and subsequent nucleophilic attack by the benzimidazole nitrogen, forming the tetrahydro-2H-pyran-2-yl (THP) ether protecting group.
  • The protection step is essential to prevent unwanted side reactions during subsequent functionalization and to improve compound stability.
Step 3: Purification and Characterization
  • The crude product is purified by recrystallization or column chromatography.
  • Characterization is performed using NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of the protected bromo-benzimidazole.

Comparative Analysis of Preparation Methods

Step Methodology Reagents/Conditions Advantages Limitations
Bromination NBS or Br2 in acetic acid/DCM, low temp Selective bromination at 5- or 6-position High regioselectivity; well-established Requires careful control to avoid polybromination
N-1 Protection Dihydropyran with acid catalyst (e.g., p-TsOH) Mild acidic conditions, room temp to reflux Efficient protection; reversible under mild acidic conditions Acid sensitivity of some substrates
Purification Recrystallization or chromatography Standard solvents (ethyl acetate, hexane) High purity products Time-consuming for scale-up

Summary Table of Key Synthetic Parameters

Parameter 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Starting Material o-Phenylenediamine derivative o-Phenylenediamine derivative
Brominating Agent N-Bromosuccinimide (NBS) or Br2 N-Bromosuccinimide (NBS) or Br2
Solvent Acetic acid or dichloromethane Acetic acid or dichloromethane
Protection Reagent Dihydropyran (DHP) Dihydropyran (DHP)
Catalyst for Protection p-Toluenesulfonic acid (p-TsOH) p-Toluenesulfonic acid (p-TsOH)
Reaction Temperature 0–25 °C for bromination; reflux for protection 0–25 °C for bromination; reflux for protection
Yield Range Moderate to high (60–85%) Moderate to high (60–85%)

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole undergo various chemical reactions, including:

    Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: These compounds can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield substituted benzimidazole derivatives, while coupling reactions produce biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole have diverse applications in scientific research:

    Chemistry: These compounds are used as building blocks in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: They serve as probes for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research into these compounds has shown potential for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery.

    Industry: These compounds are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, these compounds may inhibit key enzymes involved in disease progression, while in biological research, they may act as ligands for specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromine Substituents

Brominated benzimidazoles are widely studied due to their bioactivity and utility in drug discovery. Key structural analogs include:

Compound Name Bromine Position Substituent at N1 Molecular Formula Key Properties/Applications Reference
5-Bromo-1H-benzo[d]imidazol-2-amine 5 -NH2 C7H6BrN3 High similarity (0.95) to target
5,6-Dibromo-1H-benzo[d]imidazole 5,6 None C7H4Br2N2 Increased steric bulk; lower solubility
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one 6 Methyl, ketone C8H7BrN2O Industrial applications; modified reactivity
4-Bromo-1-(THP)-1H-indazole 4 THP (indazole core) C12H14BrN3O Similar protecting group; altered ring system

Key Observations:

  • Positional Isomerism: The 5-bromo and 6-bromo isomers exhibit distinct electronic environments due to bromine’s electron-withdrawing effects. For instance, bromine at position 5 may enhance electrophilic substitution at position 6, while the reverse is true for the 6-bromo isomer .
  • THP Group Impact: The THP group in the target compounds improves solubility in organic solvents compared to unprotected analogs like 5-Bromo-1H-benzo[d]imidazol-2-amine. This is critical for reactions requiring polar aprotic solvents .
  • Comparison with Dibromo Analogs: 5,6-Dibromo-1H-benzo[d]imidazole (similarity score 0.71) shows reduced solubility and increased steric hindrance, limiting its utility in certain synthetic pathways compared to mono-brominated derivatives .

Functional Group Variations

Compounds with alternative N1 substituents or core modifications provide further insights:

  • Methyl vs. THP Groups: 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one () replaces THP with a methyl group and introduces a ketone. This modification reduces steric bulk but may compromise stability under acidic conditions, unlike THP-protected derivatives .
  • Indazole vs. Benzimidazole Cores: 4-Bromo-1-(THP)-1H-indazole () shares the THP group but features an indazole core.

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, along with its derivative 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with these compounds, including their pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
  • Molecular Formula : C24H26Br2N4O2
  • Molecular Weight : 562.31 g/mol
  • CAS Number : 1214899-89-4

Biological Activity Overview

The biological activities of 5-bromo benzimidazole derivatives have been primarily linked to their interactions with specific biological targets, leading to various therapeutic applications.

Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. They have been shown to inhibit the activity of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in cancer progression. The blockade of these proteins can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Antibacterial Properties

Studies have demonstrated that benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized compounds similar to 5-bromo benzimidazole have been screened for their efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth .

The mechanisms through which 5-bromo benzimidazole compounds exert their biological effects include:

  • Inhibition of Protein Targets : The compounds may bind to and inhibit specific proteins involved in cell signaling pathways related to cancer and bacterial resistance.
  • Induction of Apoptosis : By interfering with cellular pathways, these compounds can trigger programmed cell death in malignant cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may stem from the inhibition of enzymes critical for bacterial cell wall integrity.

Case Studies

Several studies have highlighted the potential applications of 5-bromo benzimidazoles:

  • Cancer Treatment :
    • A study demonstrated that a derivative of 5-bromo benzimidazole effectively reduces tumor size in xenograft models by targeting SMYD proteins .
  • Antimicrobial Screening :
    • In a comparative study, various synthesized benzimidazole derivatives were tested for their antibacterial efficacy, revealing that certain derivatives exhibited MIC values lower than standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
Anticancer5-Bromo-1-(tetrahydro-2H-pyran-2-yl)Significant tumor reduction
AntibacterialRelated benzimidazole derivativesEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. Table 1: Representative Synthetic Protocols

PrecursorReagents/ConditionsYieldIsomer RatioRef
3-bromo-1-THP-imidazoleNaBH₄, 2-chloro-4-bromo-THP-benzene76%3:1
Benzoimidazole-THP derivativePd(OAc)₂, K₂CO₃, DMF, 80°C68%N/A

Basic: How are these isomers characterized structurally?

Answer:
Characterization relies on:

  • ¹H/¹³C NMR spectroscopy : Distinct chemical shifts differentiate isomers. For example, the 5-Br isomer shows a singlet at δ 7.61 ppm (aromatic proton), while the 6-Br isomer exhibits a doublet at δ 7.43 ppm (J = 1 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₂H₁₂BrN₂O: [M+H]⁺ calcd. 287.0134) .
  • X-ray crystallography : Resolves regiochemistry, as demonstrated for analogous brominated benzimidazoles .

Basic: What purification strategies are effective for isolating isomers?

Answer:

  • Flash column chromatography : Optimized solvent gradients (e.g., cyclohexane:ethyl acetate) resolve isomers with ≥95% purity .
  • Recrystallization : Polar solvents (e.g., methanol/water mixtures) exploit solubility differences .
  • HPLC with chiral columns : Required for enantiomeric separation in derivatives with additional stereocenters .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during bromination .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency compared to Pd(OAc)₂ in Suzuki reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents favor THP protection .

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionImpact on YieldRef
Bromination agentNBS (vs. Br₂)+15% selectivity
Reaction atmosphereNitrogen (vs. air)+20% yield

Advanced: How are isomeric mixtures analyzed and resolved?

Answer:

  • NMR integration : Quantifies isomer ratios (e.g., 3:1 in ) .
  • Dynamic NMR experiments : Probes rotational barriers in THP-protected derivatives .
  • Chiral derivatization : Converts isomers into diastereomers for HPLC separation .

Advanced: How should contradictory data in literature be addressed?

Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere in vs. open-air methods) .
  • Mechanistic studies : Use isotopic labeling (e.g., ²H/¹³C) to trace bromination pathways .
  • Computational modeling : DFT calculations predict regioselectivity discrepancies between NBS and Br₂ .

Advanced: What mechanistic insights explain the reactivity of the THP group?

Answer:

  • Steric effects : The THP group shields the N1 position, directing bromination to C5/C6 .
  • Electronic effects : Electron-withdrawing substituents (e.g., trifluoromethyl) on the indazole ring enhance electrophilic substitution at C5 .
  • Hydrogen bonding : The THP oxygen stabilizes transition states in palladium-catalyzed couplings .

Advanced: What are the emerging applications in medicinal chemistry?

Answer:

  • Kinase inhibition : The indazole scaffold mimics ATP-binding motifs, with bromine enhancing hydrophobic interactions .
  • Antimicrobial agents : Fluorinated analogs (e.g., 6-fluoro derivatives) show improved biofilm penetration .
  • PROTAC development : Bromine serves as a handle for linker conjugation in targeted protein degradation .

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